molecular formula C21H20O6 B2688173 (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate CAS No. 868144-38-1

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B2688173
CAS No.: 868144-38-1
M. Wt: 368.385
InChI Key: USGMNLZFSTUZPH-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

The synthesis of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The reaction conditions often include a palladium catalyst, a boron reagent, and a base in an organic solvent. The specific substituents, such as the 3,4-diethoxybenzylidene group, are introduced through subsequent reactions, including alkylation and esterification.

Chemical Reactions Analysis

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

(E)-methyl 2-(3,4-diethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

methyl (2E)-2-[(3,4-diethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-25-17-8-6-13(10-18(17)26-5-2)11-19-20(22)15-12-14(21(23)24-3)7-9-16(15)27-19/h6-12H,4-5H2,1-3H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGMNLZFSTUZPH-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=CC(=C3)C(=O)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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